

Spectroscopic Data for 4-Ethyl-2,3-dimethylhexane: A Technical Guide

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Compound of Interest

Compound Name: **4-Ethyl-2,3-dimethylhexane**

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Introduction

4-Ethyl-2,3-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula $C_{10}H_{22}$ and a molecular weight of 142.28 g/mol. [1][2][3][4] As a branched alkane, its unambiguous identification and characterization are crucial in various fields, including organic synthesis, petrochemical analysis, and as a potential fragment in the mass spectrometric analysis of larger molecules. This technical guide provides a detailed overview of the predicted spectroscopic data for **4-Ethyl-2,3-dimethylhexane**, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), and Infrared (IR) spectroscopy.

Due to the absence of publicly available experimental spectra for **4-Ethyl-2,3-dimethylhexane**, this guide will focus on predicting the spectroscopic features based on established principles and data from structurally similar compounds. The provided experimental protocols are generalized for the analysis of alkanes and serve as a foundational methodology for acquiring such data.

Molecular Structure and Isomerism

4-Ethyl-2,3-dimethylhexane belongs to the decane ($C_{10}H_{22}$) isomer group, which has 75 structural isomers. [5] Its specific branched structure influences its spectroscopic properties,

leading to a unique fragmentation pattern in mass spectrometry and distinct chemical shifts in NMR spectroscopy.

Caption: Molecular structure of **4-Ethyl-2,3-dimethylhexane** with carbon atom numbering for NMR prediction.

Mass Spectrometry (MS)

Mass spectrometry of alkanes typically results in a series of fragment ions corresponding to the loss of alkyl radicals.^[6]^[7]^[8] The molecular ion peak (M^+) for branched alkanes is often weak or absent due to the high propensity for fragmentation at branch points, which leads to more stable secondary or tertiary carbocations.^[8]

Predicted Mass Spectrum of 4-Ethyl-2,3-dimethylhexane

The mass spectrum of **4-Ethyl-2,3-dimethylhexane** is predicted to be characterized by the following features:

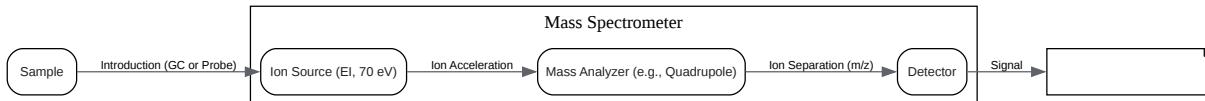
- Molecular Ion (M^+): A weak peak at $m/z = 142$.
- Base Peak: The most abundant peak is expected to result from a cleavage that forms a stable carbocation. Cleavage at the C4-C5 bond, leading to the loss of an ethyl radical ($\bullet\text{CH}_2\text{CH}_3$), would form a stable tertiary carbocation at $m/z = 113$. Alternatively, cleavage at the C3-C4 bond could lead to a stable secondary carbocation. The most stable fragment will likely determine the base peak.
- Other Significant Fragments: A series of peaks corresponding to the loss of various alkyl fragments (methyl, ethyl, propyl, etc.) will be present. Common fragments for alkanes are observed at m/z values corresponding to $[\text{C}_n\text{H}_{2n+1}]^+$.

Tabulated Predicted Mass Spectrometry Data

m/z	Predicted Fragment Ion	Predicted Intensity
142	$[\text{C}_{10}\text{H}_{22}]^+$ (Molecular Ion)	Very Low
127	$[\text{M} - \text{CH}_3]^+$	Low
113	$[\text{M} - \text{C}_2\text{H}_5]^+$	High (Potential Base Peak)
99	$[\text{M} - \text{C}_3\text{H}_7]^+$	Medium
85	$[\text{M} - \text{C}_4\text{H}_9]^+$	Medium
71	$[\text{M} - \text{C}_5\text{H}_{11}]^+$	Medium
57	$[\text{C}_4\text{H}_9]^+$	High
43	$[\text{C}_3\text{H}_7]^+$	High
29	$[\text{C}_2\text{H}_5]^+$	Medium

Experimental Protocol for Mass Spectrometry of Alkanes

- Sample Introduction: Introduce the volatile alkane sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV to induce fragmentation.^[9]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Detection: Detect the ions using an electron multiplier or Faraday cup.
- Data Acquisition: Record the mass spectrum, plotting relative abundance against m/z.

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Caption: A generalized workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-Ethyl-2,3-dimethylhexane**, both ^1H and ^{13}C NMR will provide valuable structural information.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of alkanes is characterized by signals in the upfield region (typically 0.7-1.5 ppm).[10] The chemical shift is influenced by the degree of substitution on the carbon to which the proton is attached. Due to the presence of multiple chiral centers (C3 and C4), the methylene protons (C5 and C9) are diastereotopic and would be expected to appear as complex multiplets.

Tabulated Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
CH_3 (1, 6, 7, 8, 10)	0.8 - 1.0	Doublets and Triplets	15H
CH_2 (5, 9)	1.1 - 1.4	Complex Multiplets	4H
CH (2, 3, 4)	1.3 - 1.7	Complex Multiplets	3H

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum of alkanes shows signals in the range of approximately 10-60 ppm.[10] The chemical shifts are sensitive to the local carbon environment, including branching. Due to

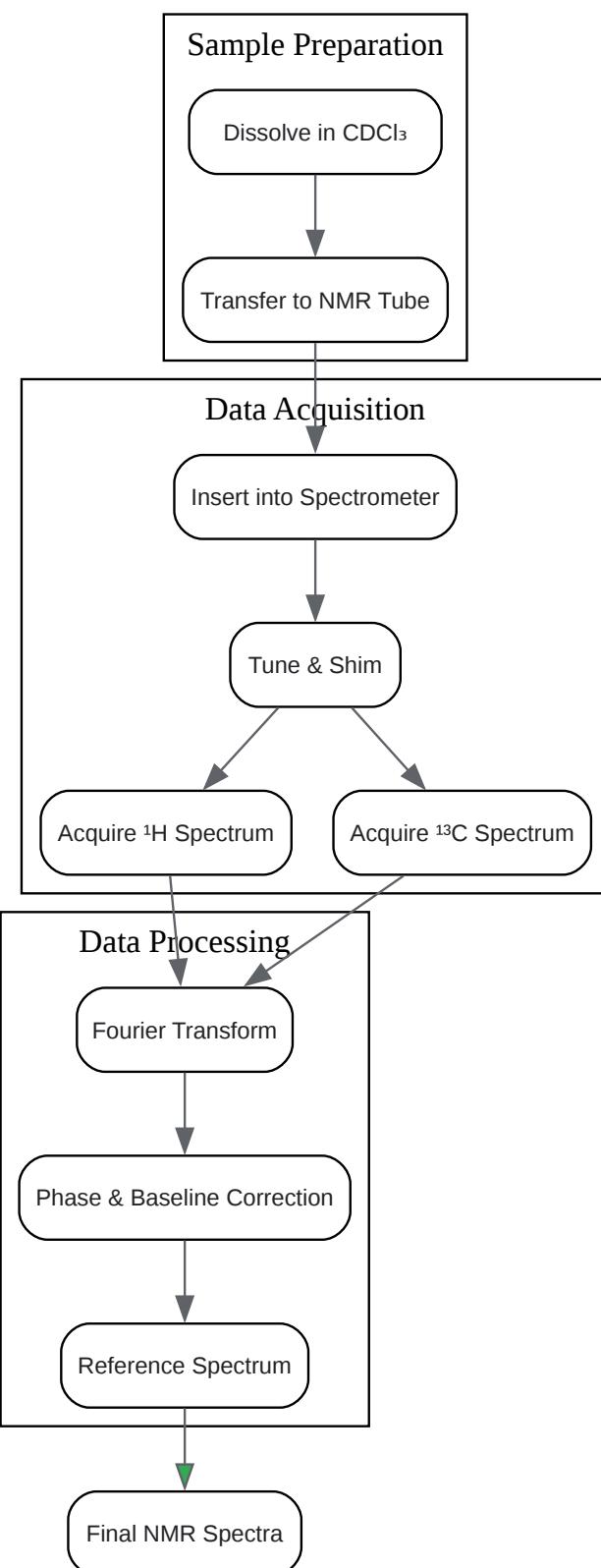
the lack of symmetry in **4-Ethyl-2,3-dimethylhexane**, all 10 carbon atoms are chemically non-equivalent and should give rise to ten distinct signals.

Tabulated Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
Primary (CH_3)	10 - 20
Secondary (CH_2)	20 - 30
Tertiary (CH)	30 - 45

Experimental Protocol for NMR Spectroscopy of Alkanes

- Sample Preparation: Dissolve a few milligrams of the alkane sample in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[11][12]
- Data Processing: Fourier transform the free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum, and reference it to the solvent peak or an internal standard (e.g., TMS).



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Caption: A standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.[13][14] The absence of other functional groups makes the fingerprint region (below 1500 cm^{-1}) less informative for specific structural elucidation but unique to the molecule as a whole.

Predicted Infrared Spectrum of 4-Ethyl-2,3-dimethylhexane

The IR spectrum of **4-Ethyl-2,3-dimethylhexane** is predicted to show the following characteristic absorption bands:

- C-H Stretching: Strong absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region, characteristic of sp^3 C-H bonds.[14]
- C-H Bending (Scissoring): Absorptions around $1450\text{-}1470\text{ cm}^{-1}$ for CH_2 and CH_3 groups.[14]
- C-H Bending (Methyl Rocking): An absorption around 1375 cm^{-1} indicative of methyl groups. The presence of a gem-dimethyl group might influence this region.

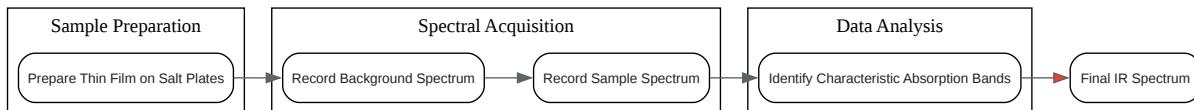
Tabulated Predicted IR Data

Wavenumber (cm^{-1})	Vibration Type	Predicted Intensity
2850 - 3000	C-H Stretch	Strong
1450 - 1470	C-H Bend (Scissoring)	Medium
~1375	C-H Bend (Methyl Rock)	Medium

Experimental Protocol for IR Spectroscopy of Alkanes

- Sample Preparation: For a liquid sample like **4-Ethyl-2,3-dimethylhexane**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[15]
- Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

- Sample Spectrum: Place the sample in the IR beam and record the spectrum.
- Data Analysis: The resulting spectrum will show percent transmittance versus wavenumber. Identify the characteristic absorption bands.



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Caption: A streamlined workflow for obtaining an IR spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-Ethyl-2,3-dimethylhexane**. While experimental data is not currently available in public databases, the principles of mass spectrometry, NMR, and IR spectroscopy allow for reliable predictions of its key spectral features. The provided methodologies offer a solid foundation for researchers to acquire and interpret the spectroscopic data for this and other branched alkanes, aiding in their definitive identification and characterization.

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